N-(1-Methyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enamide
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Overview
Description
N-(1-Methyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enamide is a compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enamide typically involves the condensation of 1-methyl-1H-benzimidazole with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with hydrogenated double bonds.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(1-Methyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The compound may also interfere with cellular pathways, affecting processes like DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N′-(arylmethylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide derivatives
Uniqueness
N-(1-Methyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enamide stands out due to its unique structure, which combines the benzimidazole ring with a phenylprop-2-enamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
66156-11-4 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H15N3O/c1-20-15-10-6-5-9-14(15)18-17(20)19-16(21)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,18,19,21) |
InChI Key |
IRMIMJDXSXWSFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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